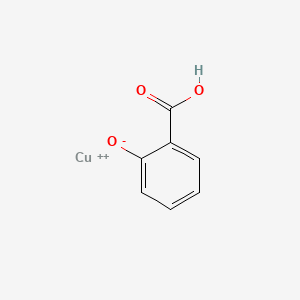

Salicylic acid, copper salt

Description

Overview of Salicylic (B10762653) Acid as a Versatile Ligand in Coordination Chemistry

Salicylic acid (o-hydroxybenzoic acid) is a remarkably versatile ligand in coordination chemistry due to the presence of two key functional groups: a carboxylic acid and a hydroxyl group. ijesi.orgissuu.com These groups provide multiple binding sites, allowing salicylic acid to coordinate with metal ions in various modes. ijesi.orgissuu.com The carboxylate group can act as a monodentate, bidentate, or bridging ligand, while the phenolic hydroxyl group can also participate in coordination, often after deprotonation. issuu.comresearchgate.net This flexibility in coordination enables the formation of a wide array of metal complexes with diverse structures, including mononuclear, dinuclear, and polynuclear species. birzeit.edumdpi.com

The ability of salicylic acid to form stable chelates with metal ions is a key aspect of its chemical behavior. ijesi.org The formation of a five- or six-membered ring upon chelation with a metal ion enhances the stability of the resulting complex. This versatility has made salicylic acid and its derivatives the subject of numerous studies, not only for their interesting structural and magnetic properties but also for their potential applications in catalysis and materials science. ijesi.orgontosight.ai

Historical Context of Copper-Salicylate Interactions in Chemical Research

The study of copper-salicylate interactions has a rich history, dating back to early investigations into the therapeutic properties of copper compounds. nih.gov Historically, copper complexes were explored for the treatment of various inflammatory conditions. nih.gov This early research laid the groundwork for a more detailed chemical investigation into the nature of the interaction between copper and salicylic acid.

A significant focus of historical research has been on the synthesis and characterization of different forms of copper salicylate (B1505791), such as the tetrahydrate and anhydrous forms. iucr.orgacs.org These studies revealed that copper(II) salicylate could exist in different crystal modifications with distinct magnetic properties, sparking further interest in its structural chemistry. iucr.orgacs.org Over the decades, the development of advanced analytical techniques, such as X-ray crystallography and various spectroscopic methods, has allowed for a more profound understanding of the intricate structures and bonding within copper-salicylate complexes. iucr.orgresearchgate.netacs.org

Rationale for Comprehensive Academic Investigation of Copper(II) Salicylate Complexes

The extensive academic investigation of copper(II) salicylate complexes is driven by a confluence of factors, ranging from their fundamental chemical properties to their potential technological and biomedical applications.

Structural Diversity and Magnetic Properties: The ability of the salicylate ligand to coordinate in multiple modes leads to a remarkable structural diversity in copper(II) complexes, including mononuclear, dinuclear, and polynuclear species. birzeit.edumdpi.com This structural variety often results in interesting magnetic phenomena, such as antiferromagnetic coupling between copper centers in dimeric structures. ontosight.aiacs.org The study of these magnetic properties provides valuable insights into the nature of metal-metal interactions.

Potential Applications: Researchers have been drawn to the potential applications of copper(II) salicylate complexes in various fields. These include:

Catalysis: The ability of copper complexes to facilitate electron transfer reactions makes them promising candidates for catalysts in various organic transformations. ijesi.orgontosight.ai

Biomimetic Chemistry: The structural and functional similarities of some copper(II) salicylate complexes to the active sites of metalloenzymes have spurred research into their use as models for understanding biological processes. ontosight.airesearchgate.net

The combination of intriguing structural features, interesting physical properties, and a wide range of potential applications provides a strong rationale for the continued and comprehensive academic investigation of copper(II) salicylate complexes. bioline.org.brresearchgate.net

Scope and Objectives of the Research Outline in Advanced Chemical Studies

This article aims to provide a focused and in-depth examination of the chemical compound "salicylic acid, copper salt," specifically its copper(II) complexes. The primary objective is to present a scientifically accurate and thorough overview based on established research findings.

The scope of this article is strictly limited to the following areas:

Coordination Chemistry: A detailed exploration of the role of salicylic acid as a ligand and the resulting coordination geometries of copper(II) salicylate complexes.

Historical and Academic Significance: An understanding of the historical context of copper-salicylate research and the reasons for its continued academic importance.

To achieve these objectives, this article will present detailed research findings, including data tables summarizing key properties and structural parameters. This structured approach ensures a comprehensive yet focused discussion, adhering strictly to the outlined topics.

Detailed Research Findings

Synthesis and Characterization

The synthesis of copper(II) salicylate complexes is typically achieved through the reaction of a copper(II) salt, such as copper(II) carbonate or copper(II) sulfate (B86663), with salicylic acid in a suitable solvent, often water or an alcohol-water mixture. bioline.org.brdtic.mil The resulting complexes can be characterized by a variety of analytical techniques to determine their composition and structure.

| Compound | Synthesis Method | Appearance | Reference |

| [Cu(II)(salH)₂] | Reaction of copper carbonate hydroxide (B78521) with salicylic acid in hot distilled water. | Green crystals | bioline.org.br |

| Copper(II) salicylate tetrahydrate | Reaction of copper(II) sulfate with sodium salicylate in water. | Blue-green plates | acs.org |

| Anhydrous copper(II) salicylate (S-1) | Dehydration of the tetrahydrate by gradual heating. | Green powder | iucr.org |

| Anhydrous copper(II) salicylate (N) | Rapid dehydration of the tetrahydrate at 85 °C. | Brown, hygroscopic | iucr.org |

Table 1: Synthesis and Appearance of Selected Copper(II) Salicylate Complexes.

Structural and Spectroscopic Properties

X-ray crystallography has been instrumental in elucidating the diverse structures of copper(II) salicylate complexes. These can range from mononuclear species to complex polynuclear arrangements. birzeit.edumdpi.comiucr.org Spectroscopic techniques such as UV-Vis and infrared (IR) spectroscopy provide further insight into the coordination environment of the copper ion and the binding modes of the salicylate ligand.

| Complex | Coordination Geometry | Key Bond Lengths (Å) | Spectroscopic Data (λ_max, nm) | Reference |

| [Cu(C₇H₅O₃)₂(C₆H₇NO)₂] | Distorted octahedron | Cu-N: 2.029(4), Cu-O: 1.944(4) | Not specified | iucr.org |

| [Cu(μ-Sal)(Neo)]₂ | Deformed square pyramidal | Cu-Cu: 3.007(1) | Not specified | mdpi.com |

| [Cu(II)(salH)₂] | Not specified | Not specified | 228, 295 | bioline.org.br |

Table 2: Structural and Spectroscopic Data for Selected Copper(II) Salicylate Complexes.

Magnetic and Thermal Properties

The magnetic properties of copper(II) salicylate complexes are of significant interest, particularly in cases of dinuclear or polynuclear structures where magnetic coupling between copper centers can occur. acs.org Thermal analysis techniques, such as thermogravimetry (TG), provide information on the stability of these complexes and their decomposition pathways. akjournals.com

| Compound | Magnetic Moment (B.M.) | Decomposition Temperature (°C) | Reference |

| Anhydrous copper(II) salicylate (S-1) | 1.44 (at 25 °C) | Decomposes between 90-300 | iucr.orgakjournals.com |

| Anhydrous copper(II) salicylate (N) | 1.87 (at 25 °C) | Decomposes between 90-300 | iucr.orgakjournals.com |

| Copper(II) salicylate tetrahydrate | Subnormal (approx. 1.44) | Dehydration followed by decomposition | iucr.orgakjournals.com |

Table 3: Magnetic and Thermal Properties of Copper(II) Salicylate Complexes.

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;2-carboxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Cu/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKBVGRONSNSBA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5CuO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16048-96-7 (Parent) | |

| Record name | Copper(2+) salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015240241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, copper salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020936316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15240-24-1, 20936-31-6 | |

| Record name | Copper(2+) salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015240241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, copper salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020936316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Salicylic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Copper Ii Salicylate Compounds

Direct Synthesis Routes from Copper Salts and Salicylic (B10762653) Acid

The most straightforward and common methods for synthesizing copper(II) salicylate (B1505791) involve the direct reaction between a copper(II) salt and salicylic acid or its salt. acs.orgmdpi.comrsc.orgreddit.com These methods are often preferred for their simplicity and accessibility.

Precipitation is a widely used technique for the synthesis of copper(II) salicylate. This typically involves reacting an aqueous solution of a soluble copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, with a solution of sodium salicylate or salicylic acid. reddit.comsciencemadness.org The reaction of copper(II) ions with salicylic acid in an aqueous solution typically yields a green-blue colored compound that is sparingly soluble in water. ontosight.ai

A common procedure involves dissolving copper(II) sulfate in water and mixing it with a solution of salicylic acid. stackexchange.com The resulting copper salicylate often precipitates out of the solution. stackexchange.com In one reported synthesis, copper sulfate pentahydrate was reacted with sodium salicylate, leading to the formation of a dark green, tar-like precipitate which, upon cooling, yielded small sky-blue crystals of copper salicylate. sciencemadness.org Another approach involves the reaction of copper carbonate with a hot, stirred solution of salicylic acid in distilled water. sciencemadness.orgyoutube.com

Controlling the stoichiometry is crucial for obtaining the desired product. For instance, reacting copper carbonate and salicylic acid in a 1 to 2.2 molar ratio is one of the documented methods. youtube.com The pH of the reaction mixture can also influence the product formation; precipitates of copper salicylate have been reported to form at a pH of 4–5. mdpi.com

Solvothermal and hydrothermal methods offer an alternative route to synthesizing copper(II) salicylate and related complexes, often leading to crystalline products with well-defined structures. These techniques involve carrying out the synthesis in a closed vessel, such as an autoclave, under elevated temperature and pressure.

Electrochemical methods provide a unique approach to synthesizing copper(II) salicylate. This technique involves the anodic dissolution of a copper electrode in a solution containing salicylic acid or its derivatives. For example, a trinuclear copper(I)–copper(II) complex has been prepared by the anodic dissolution of copper into a solution of triphenylphosphine (B44618) and thiosalicylic acid in acetonitrile. rsc.org

Another example of electrochemical synthesis involves a basic electrolysis setup with copper wire as the anode and graphite (B72142) as the cathode in a solution containing acetylsalicylic acid and sodium bicarbonate. stackexchange.com The electrochemical behavior of copper in sodium salicylate aqueous solutions has also been studied, providing insights into the complexation and redox processes that can be harnessed for synthesis. acs.orgtandfonline.com

Template-Assisted Synthesis of Specific Coordination Architectures

Template-assisted synthesis is a sophisticated method used to control the structure and dimensionality of coordination polymers. While specific examples focusing solely on copper(II) salicylate are not extensively detailed in the provided results, the principles can be applied. In this approach, a "template" molecule or ion is introduced into the reaction mixture to direct the assembly of the copper and salicylate units into a specific architecture, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

Green Chemistry Principles in Copper(II) Salicylate Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.

One green approach to synthesizing copper(II) salicylate involves using water as a solvent and employing moderate heating, which is considered an environmentally benign route. bioline.org.brresearchgate.net A specific "green method" has been described where copper carbonate is dissolved in water and reacted with a water-soluble form of salicylic acid, with the complex being obtained in high yield (80%) through moderate heating in distilled water. bioline.org.brresearchgate.net This method avoids the use of toxic organic solvents. researchgate.net

Solvent-free, or solid-state, synthesis represents a significant advancement in green chemistry. These methods, often carried out by grinding the reactants together (mechanochemical synthesis), can be faster and produce higher yields compared to solvent-based reactions. researchgate.net

While a specific example of the solvent-free synthesis of simple copper(II) salicylate was not found in the search results, the mechanochemical synthesis of other copper(II) complexes with non-steroidal anti-inflammatory drugs has been reported. researchgate.net This solid-state reaction was found to be more efficient in terms of materials, energy, and time compared to its solvent-based counterpart. researchgate.net This suggests that a similar solvent-free approach could likely be developed for the synthesis of copper(II) salicylate.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis has emerged as a potent and environmentally conscious alternative to conventional solution-based methods for producing copper(II) salicylate and its related complexes. acs.orgnih.gov This solid-state technique, which utilizes mechanical energy from grinding or milling to induce chemical reactions, offers significant advantages, including reduced or eliminated solvent use, faster reaction times, and the potential to generate novel structures. acs.orgbeilstein-journals.org

Research has demonstrated that ball milling can successfully produce copper(II) complexes. For instance, copper(II) salicylate-metronidazole complexes have been synthesized by the mechanochemical reaction of [Cu(Sal)₂(H₂O)₂] with metronidazole. researchgate.net One of the most significant findings in this area is that the synthetic method directly influences the resulting molecular geometry. A study revealed that while conventional solution-based synthesis of a particular copper(II) metallodrug resulted in a square-pyramidal complex, mechanochemical synthesis via ball milling produced a novel complex with an octahedral geometry. qub.ac.uk This highlights the capacity of mechanochemistry to access different energy landscapes and yield products that may be inaccessible through traditional routes. acs.orgqub.ac.uk

Different mechanochemical techniques can be employed, such as neat grinding (NG), where reactants are milled without any added liquid, and liquid-assisted grinding (LAG), which involves adding a catalytic amount of solvent. rsc.org The LAG technique has been shown to be effective in synthesizing various metal-organic frameworks (MOFs) and coordination polymers. rsc.org While direct mechanochemical synthesis of a simple copper(II) salicylate salt is documented in the context of forming more complex structures, the principles are broadly applicable. researchgate.net The process is valued for its high efficiency and clean reaction profiles, often resulting in high-purity products in quantitative yields. beilstein-journals.org

Table 1: Mechanochemical Synthesis of Copper(II) Complexes

| Starting Materials | Mechanochemical Method | Key Findings | Reference |

|---|---|---|---|

| [Cu(Sal)₂(H₂O)₂] and Metronidazole | Ball Milling (25 Hz) | Formation of a new metal-antibiotic complex, [Cu(Sal)₂(MET)(H₂O)]. | researchgate.net |

| Copper(II) precursor and ligand | Ball Milling | Leads to a novel Cu(II) complex with octahedral geometry, whereas solution synthesis yields a square-pyramidal complex. | qub.ac.uk |

| Bi₂O₃ and Salicylic Acid | Ball Milling | Successful synthesis of bismuth salicylate, demonstrating the viability of mechanochemistry for metal salicylates. | beilstein-journals.org |

Control of Crystallinity and Morphology in Copper(II) Salicylate Synthesis

The crystalline structure and morphology of copper(II) salicylate are highly dependent on the chosen synthetic pathway and reaction conditions. Control over these parameters is crucial as the crystalline form can significantly influence the compound's physical and chemical properties.

In solution-based synthesis, factors such as temperature, solvent, and reactant choice play a pivotal role. A patented process reveals that stirring an aqueous suspension of salicylic acid and a copper compound at a temperature between 60°C and 80°C specifically leads to the formation of the crystalline form II of copper salicylate. google.com A green synthesis approach, involving the direct mixing of copper carbonate with salicylic acid in hot distilled water, has been shown to produce green crystals of di-salicylato-copper(II), [Cu(II)(salH)₂], which exhibit a distinct crystalline morphology confirmed by X-ray diffraction. bioline.org.brresearchgate.net The slow evaporation of a solution containing copper(II) chloride and sodium salicylate can also be used to grow distinct single crystals. reddit.com

The synthetic method itself is a primary determinant of the final structure. As noted previously, mechanochemical synthesis can produce a complex with an octahedral geometry, which contrasts with the square-pyramidal complex obtained from conventional solution synthesis, demonstrating a fundamental control over the crystalline product at a molecular level. qub.ac.uk

Furthermore, the introduction of ancillary ligands into the reaction mixture allows for the construction of more complex, mixed-ligand crystalline structures. The reaction of copper(II) salicylate with ligands like triethanolamine (B1662121) or neocuproine (B1678164) results in the formation of binuclear or mononuclear complexes with specific and well-defined coordination geometries. mdpi.comresearchgate.net For example, the synthesis of salicylate-neocuproine ternary copper(II) complexes has yielded structures with deformed square pyramidal and deformed square bipyramidal coordination environments around the copper centers. mdpi.com The analysis of these structures through single-crystal X-ray diffraction provides detailed insight into how intermolecular forces, such as hydrogen bonds and π-π stacking, stabilize the resulting crystal lattice. mdpi.com

Table 2: Influence of Synthesis Conditions on Copper(II) Salicylate Crystallinity

| Synthesis Method | Reactants | Key Conditions | Resulting Form/Structure | Reference |

|---|---|---|---|---|

| Aqueous Suspension | Salicylic acid, Copper compound (e.g., copper hydroxide) | Stirring at 60°C - 80°C | Crystalline Form II | google.com |

| Green Synthesis (Aqueous) | Copper carbonate, Salicylic acid | Reflux in hot distilled water | Crystalline [Cu(II)(salH)₂] | bioline.org.brresearchgate.net |

| Mechanochemical | Copper(II) precursor, Ligand | Ball Milling | Novel octahedral complex (vs. square-pyramidal from solution) | qub.ac.uk |

| Solution Synthesis | Copper(II) salicylate, Triethanolamine | Heating at 70°C | Binuclear mixed-ligand complex | researchgate.net |

| Solution Synthesis | Copper(II) salt, 5-chlorosalicylic acid, Neocuproine | Crystallization | Binuclear complex with deformed square pyramidal and bipyramidal geometries | mdpi.com |

Structural Elucidation and Supramolecular Architecture of Copper Ii Salicylate Complexes

Single Crystal X-ray Diffraction Studies of Discrete Monomeric and Oligomeric Species

Single-crystal X-ray diffraction has been instrumental in providing precise atomic coordinates, allowing for a detailed understanding of the bonding and three-dimensional structure of copper(II) salicylate (B1505791) complexes. These studies have unveiled a rich diversity of discrete monomeric, dimeric, and other oligomeric species.

The coordination environment around the copper(II) center in salicylate complexes is varied, with several geometries being commonly observed. These include square planar, octahedral, and distorted square pyramidal arrangements.

Square Planar: In some instances, the copper(II) ion exhibits a square planar geometry. For example, in the complex [Cu(dipsH)2(BZDH)2], the copper center is coordinated to two trans benzimidazole (B57391) ligands and two monodentate salicylate ligands, resulting in an N2O2 ligation. acs.org Similarly, a complex with 1,10-phenanthroline (B135089) (phen) shows the copper(II) ion coordinated to the two nitrogen donors of the phen ligand and chelated by a salicylate dianion via a carboxylate oxygen and the phenolate (B1203915) oxygen, leading to an approximate square planar geometry. acs.org

Octahedral: Distorted octahedral geometries are also prevalent. In a one-dimensional coordination polymer, [Cu(en)(sal)Cl]n, two distinct copper(II) ions are present, both in distorted octahedral environments. sibran.ru One copper ion is coordinated to four oxygen atoms from two salicylate anions and two chloride ions (CuO4Cl2), while the other is coordinated to four nitrogen atoms from two ethylenediamine (B42938) ligands and two chloride ions (CuN4Cl2). sibran.ru Another example involves a tetragonally distorted octahedral copper(II) cation with six coordinated imidazole (B134444) ligands and two salicylate counterions. birzeit.edu

Distorted Square Pyramidal: This is a frequently encountered coordination geometry for copper(II) salicylate complexes. In a monomeric complex, [Cu(H2O)(5-Cl-Sal)(Neo)], the copper atom is five-coordinate with a deformed square pyramid geometry. mdpi.com The basal plane is formed by a nitrogen atom from the neocuproine (B1678164) (Neo) ligand, the phenolate and carboxylate oxygen atoms of the salicylate ligand, and an oxygen atom from a water molecule. mdpi.com The apical position is occupied by the second nitrogen atom of the Neo ligand. mdpi.com A dinuclear copper salicylate complex also features copper ions in a square pyramidal coordination geometry, where the phenolate oxygen atom acts as a bridge to the adjacent copper ion. myttex.net In another study, a complex with the tripod ligand tris(N-methylbenzimidazol-2-ylmethyl)amine (Mentb) and salicylate shows a five-coordinate Cu(II) center in a distorted trigonal-bipyramidal geometry. tandfonline.com

The degree of distortion from ideal geometries is often quantified by the geometry index, τ. For a perfect square pyramid, τ is zero, while for a perfect trigonal bipyramid, it is 1.0. For instance, in one complex, a τ value of 0.076 indicated a 92% tetragonal pyramidal geometry, while another had a τ value of 0.280, corresponding to a 72% rectangular pyramidal geometry. mdpi.com

The salicylate ligand is versatile, capable of coordinating to metal ions in various modes and existing in different protonation states. mdpi.comijesi.org The carboxylate group can act as a monodentate, bidentate (chelating), or bridging ligand. myttex.netijesi.org

Monodentate: The salicylate ligand can coordinate to the copper(II) ion through one of the carboxylate oxygen atoms. birzeit.edu

Bidentate (Chelating): Both the carboxylate and the phenolate oxygen atoms can coordinate to the same copper center, forming a stable chelate ring. acs.orgbirzeit.edu This is a common binding mode.

Bridging: The salicylate ligand can bridge two copper centers. This can occur through the carboxylate group or, in some cases, the phenolate oxygen can also act as a bridge. mdpi.commyttex.net

The protonation state of the salicylate ligand can also vary. It can exist as the monoanionic HSal⁻, where only the carboxylic acid is deprotonated, or as the dianionic Sal²⁻, where both the carboxylic acid and the phenolic hydroxyl group are deprotonated. mdpi.comiucr.org In some unique cases, complexes have been isolated with an undissociated carboxylic acid group (COOH) on the salicylate ligand. myttex.net For instance, a dinuclear copper salicylate complex was found to contain an incompletely deprotonated salicylate ligand. myttex.net Another complex showed a ratio of Cu:5-Cl-Sal:Neo of 2:3:2, where one salicylate derivative had two deprotonated oxygen atoms (5-Cl-Sal²⁻), while two had only one (5-Cl-HSal⁻). mdpi.com

Detailed analysis of bond lengths, bond angles, and dihedral angles from single-crystal X-ray diffraction data provides quantitative insight into the coordination environment of the copper(II) center and the conformation of the ligands.

In distorted octahedral and square pyramidal geometries, the axial bond lengths are typically longer than the equatorial bond lengths, a consequence of the Jahn-Teller effect for the d⁹ Cu(II) ion. sibran.ru For example, in a distorted octahedral complex, the axial Cu-Cl bond length was 2.7780(5) Å, significantly longer than the equatorial Cu-N bonds (2.0302(15) and 2.0377(15) Å). sibran.ru Similarly, in a square pyramidal complex, the axial Cu-N bond length was 2.257(3) Å, while the equatorial Cu-O and Cu-N bond lengths were in the range of 1.909(3) to 2.000(3) Å. mdpi.com

The bite angle of chelating ligands is an important parameter. For the ethylenediamine ligand in a distorted octahedral complex, the N-Cu-N bite angle was 83.82(6)°. sibran.ru In a complex with 2,2'-bipyridine (B1663995), the N-Cu-N bond angles were around 81°. myttex.net

Dihedral angles describe the twist or rotation of different parts of a molecule. For instance, in a complex containing a 2,2'-bipyridine ligand, the two pyridine (B92270) rings were slightly twisted relative to each other. myttex.net

Table 1: Selected Bond Lengths (Å) in Copper(II) Salicylate Complexes

| Complex | Bond | Length (Å) | Reference |

|---|---|---|---|

| [Cu(H₂O)(5-Cl-Sal)(Neo)] | Cu1–O1 (phenolate) | 1.899(2) | mdpi.com |

| Cu1–O2 (carboxylate) | 1.924(2) | mdpi.com | |

| Cu1–N1 | 2.023(2) | mdpi.com | |

| Cu1–O4 (H₂O) | 1.973(2) | mdpi.com | |

| Cu1–N2 (apical) | 2.257(3) | mdpi.com | |

| Cu₂(HSal)(Sal)(2,2'-bpy)₂ | Cu(1)–N(1) | 1.990(6) | myttex.net |

| Cu(1)–O(1) | 1.908(5) | myttex.net | |

| Cu(2)–O(6) | 1.885(5) | myttex.net | |

| Cu(1)–O(6) (axial) | 2.56(3) | myttex.net | |

| [Cu(en)(sal)Cl]n | Cu1–O1 | 1.9569(13) | sibran.ru |

| Cu1–Cl1 | 2.2872(5) | sibran.ru | |

| Cu1–O2 (long) | 2.6454(14) | sibran.ru | |

| Cu2–N1 | 2.0377(15) | sibran.ru | |

| Cu2–Cl1 (axial) | 2.7780(5) | sibran.ru |

Table 2: Selected Bond Angles (°) in Copper(II) Salicylate Complexes

| Complex | Angle | Value (°) | Reference |

|---|---|---|---|

| [Cu(H₂O)(5-Cl-Sal)(Neo)] | O1–Cu1–N1 | 168.40(8) | mdpi.com |

| O2–Cu1–O4 | 163.88(9) | mdpi.com | |

| Cu₂(HSal)(Sal)(2,2'-bpy)₂ | N(1)–Cu(1)–N(2) | 81.5(2) | myttex.net |

| N(1)–Cu(1)–O(1) | 164.3(3) | myttex.net | |

| O(1)–Cu(1)–O(3) | 93.9(2) | myttex.net | |

| [Cu(en)(sal)Cl]n | N1–Cu2–N2 | 83.82(6) | sibran.ru |

| O1–Cu1–Cl1 | 90.91(4) | sibran.ru | |

| Cu1–Cl1–Cu2 | 114.11(2) | sibran.ru |

Polymeric and Extended Structures: Coordination Polymers and Metal-Organic Frameworks (MOFs)

Beyond discrete molecules, copper(II) salicylate complexes can form extended structures such as coordination polymers and metal-organic frameworks (MOFs). oup.com These materials are built from repeating coordination entities, extending in one, two, or three dimensions. The versatile coordination of the salicylate ligand and the ability of ancillary ligands to bridge metal centers are key to the formation of these diverse architectures.

The dimensionality and topology of copper(II) salicylate-based coordination polymers and MOFs are highly dependent on the specific ligands and reaction conditions used.

1D Frameworks: One-dimensional or chain-like structures are commonly formed. In the complex [Cu(en)(sal)Cl]n, chloride ions bridge the two different types of copper centers, creating a zigzag chain propagating along the mdpi.com direction. sibran.ru In another example, similar one-dimensional chains are extended into 2D supramolecular layers through hydrogen bonding. acs.org

3D Frameworks: Three-dimensional frameworks represent the highest level of structural organization. In one instance, a 3D network is formed through the interpenetration of 2D layers. researchgate.net Another example shows a typical 3D diamondoid framework. acs.org Hydrogen bonding often plays a crucial role in extending lower-dimensional structures into 3D networks. For example, chains can be linked into sheets by O-H···O hydrogen bonds, and these sheets can then be further connected into a 3D network via non-coordinating water molecules. iucr.org

The topology of these frameworks can be described using specific notations. For example, a 3-connected network has been described with a 10³-ths net topology. acs.org Binodal (4,4)-connected 3D frameworks with more complex topologies have also been reported. acs.org

Interpenetration is a phenomenon where two or more independent frameworks grow through each other without being covalently bonded. This is a common feature in the crystal engineering of MOFs and coordination polymers. A copper(II) salicylate complex with 4,4'-bipyridine (B149096) has been reported to form a 3D network with 2D interpenetrating layers. researchgate.net Another study describes a 2D → 3D polythreading array, which is a form of interpenetration. acs.org

The formation of these intricate supramolecular architectures is a result of self-assembly processes, where the final structure is dictated by the inherent bonding preferences and geometric constraints of the molecular components (metal ions, salicylate ligands, and any ancillary ligands). Hydrogen bonding, π-π stacking, and other weak interactions play a significant role in guiding the self-assembly process and stabilizing the resulting extended structures. myttex.nettubitak.gov.tr For example, intermolecular hydrogen bonding involving imidazole N-H groups and salicylate hydroxyl groups can lead to the formation of extended networks. birzeit.edu

Porosity and Channel Structure Analysis in MOF Systems

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.org The use of copper ions and carboxylate-based linkers, such as salicylate, is a common strategy in the synthesis of these frameworks. acs.org The resulting materials can exhibit significant porosity, a feature critical for applications in gas storage, separations, and catalysis. acs.org

The porosity of such frameworks is often characterized by gas adsorption/desorption analysis. For instance, a hydrothermally synthesized porous Co(II)-salicylate metal-organic framework material demonstrated type IV N₂ adsorption/desorption isotherms, which is characteristic of mesoporous materials. researchgate.net This analysis revealed a high BET surface area, with one sample reaching 250.00 m²/g, and pore dimensions in the range of 2.0-3.0 nm. researchgate.net The structure of these materials can be determined from powder X-ray diffraction (PXRD) patterns, which can reveal the unit cell parameters and space group. researchgate.net For example, a cobalt-salicylate MOF was identified as having a tetragonal phase. researchgate.net

The inherent properties of MOFs, such as their high surface area and tunable pore size, are derived from their components. mdpi.com The long organic linkers are responsible for creating high porosity and significant storage capacity. mdpi.com Copper-based MOFs, like the well-known HKUST-1, leverage copper's coordination properties to form robust, porous structures. rsc.org The stability and porosity of these frameworks can, however, be affected by factors like the elongation of organic linkers, which may lead to fragile frameworks or self-interpenetration of the porous network. dovepress.com Strategies to avoid this include using specific aromatic tritopic ligands or controlling reagent concentrations during synthesis. dovepress.com

Table 1: Physicochemical Properties of a Mesoporous Metal-Salicylate MOF This table is generated based on data for a Co(II)-salicylate MOF, illustrating typical properties for such frameworks.

| Sample | BET Surface Area (m²/g) | Pore Volume (cc/g) | Pore Width (nm) |

| Sample 1 | 178.12 | 0.21 | 2.0-3.0 |

| Sample 2 | 227.66 | 0.28 | 2.0-3.0 |

| Sample 3 | 250.00 | 0.32 | 2.0-3.0 |

| Data sourced from a study on a porous Co(II)-salicylate material. researchgate.net |

Supramolecular Interactions in Solid State Assemblies

The solid-state structures of copper(II) salicylate complexes are rarely discrete molecules, but rather extended networks held together by a combination of non-covalent forces. These interactions, including hydrogen bonding and π-π stacking, lead to the formation of one-, two-, or three-dimensional supramolecular assemblies. mdpi.comresearchgate.net The salicylate ligand is particularly adept at facilitating these extended structures due to its dual functional groups—the carboxylate and hydroxyl groups—which can participate in various intermolecular interactions. researchgate.netmyttex.net

Hydrogen Bonding Networks Involving Carboxylate and Hydroxyl Groups

Hydrogen bonding is a dominant force in the crystal packing of copper salicylate complexes. The hydroxyl and carboxylate groups of the salicylate ligand are primary sites for these interactions. researchgate.net In many structures, the hydroxyl group forms a strong intramolecular hydrogen bond with a carboxylate oxygen atom of the same ligand. uu.nlresearchgate.net

Intermolecular hydrogen bonds are also crucial, often connecting individual complex units into larger architectures. mdpi.com For example, in diaquobis(salicylato)copper(II), coordinated water molecules act as donors for intermolecular hydrogen bonds, with the carboxylate oxygens of adjacent complexes serving as acceptors, linking coordination chains into a two-dimensional network. uu.nl In ternary complexes involving other ligands like neocuproine, strong O–H···O hydrogen bonds can form between the salicylate's hydroxyl group and a coordinated water molecule, or between a water molecule and a carboxylate oxygen, creating 1D chains. mdpi.com The presence of incompletely deprotonated salicylate ligands can also introduce unique hydrogen bonding, where a proton resides between the carboxylate oxygens of two different salicylate moieties. myttex.net These extensive hydrogen-bonding networks are key to stabilizing the crystal lattice. mdpi.comresearchgate.net

Table 2: Examples of Hydrogen Bonds in Copper(II) Salicylate Complexes

| Complex Type | Donor–H···Acceptor | Interaction Type | Resulting Structure | Reference |

| Salicylate-Neocuproine-H₂O | O(hydroxyl)–H···O(water) | Intermolecular | 1D Chain | mdpi.com |

| Salicylate-Neocuproine-H₂O | O(water)–H···O(carboxylate) | Intermolecular | 1D Chain | mdpi.com |

| Diaquobis(salicylato)copper(II) | O(hydroxyl)–H···O(carboxylate) | Intramolecular | Stabilizes monomer | uu.nl |

| Diaquobis(salicylato)copper(II) | O(water)–H···O(carboxylate) | Intermolecular | 2D Network | uu.nl |

| Salicylate-2,2'-bipyridine | C–H···O | Intermolecular | 3D Assembly | researchgate.net |

Pi-Pi Stacking and Aromatic Interactions

Alongside hydrogen bonding, π-π stacking interactions between the aromatic rings of the salicylate ligands (or other aromatic co-ligands) play a significant role in stabilizing the supramolecular structure. researchgate.net These interactions contribute to the formation of 2D or 3D assemblies. mdpi.comresearchgate.net

In salicylate-neocuproine ternary copper(II) complexes, π-π aromatic stacking occurs between the neocuproine ligands of neighboring molecules. mdpi.com The interplanar distances between the interacting rings are a key characteristic of this stacking. In one such complex, the C–C distance was measured at 3.449 Å. mdpi.com In another instance, these distances ranged from 3.857–3.956 Å. mdpi.com Similarly, in a dinuclear copper salicylate complex with 2,2'-bipyridine, π-π aromatic stacking contributes to the formation of a 2D polymeric structure. researchgate.net These interactions can also occur between the phenyl rings of the salicylate ligands themselves, with observed ring-to-ring distances between 3.423(2) and 3.508(3) Å, further stabilizing the layers created by hydrogen bonds. uu.nl

Advanced Spectroscopic and Spectrochemical Investigations of Copper Ii Salicylate Systems

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption spectra of copper(II) salicylate (B1505791) complexes are characterized by transitions occurring within the d-orbitals of the copper ion (d-d transitions) and by charge transfer between the metal and the salicylate ligand.

In copper(II) salicylate systems, the interaction between the salicylate ligand and the copper(II) ion gives rise to distinct electronic transitions. Ligand-to-Metal Charge Transfer (LMCT) bands are observed, which arise from the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. libretexts.org This process results in the reduction of the metal center. libretexts.org These LMCT transitions are typically intense and are a hallmark of the electronic spectra of such coordination complexes. libretexts.org

The d-d transitions, which involve the excitation of an electron between d-orbitals of the copper(II) ion, are also present. researchgate.net However, these transitions are formally forbidden by the Laporte selection rule, which leads to them having a much lower intensity compared to the allowed charge transfer bands. libretexts.org In some instances, a single broad band is observed for the d-d transition in copper(II) salicylate, assigned to the 2Eg → 2T2g transition. researchgate.net

The formation of a complex between copper(II) and salicylic (B10762653) acid can be visually observed by a color change, and this is reflected in the UV-Vis spectrum. For example, a yellowish-green complex formed between salicylic acid and copper(II) acetate (B1210297) exhibits an absorption maximum at 730 nm. rsc.org Another study reports a sharp absorption peak at 322 nm for a copper-salicylate containing nanoparticle system, with a characteristic peak for salicylic acid also present at 297 nm. researchgate.net

Table 1: Electronic Absorption Data for Copper(II) Salicylate Systems

| System | λmax (nm) | Assignment | Reference |

|---|---|---|---|

| Copper(II)-Salicylic Acid Complex | 730 | d-d transition | rsc.org |

| CS-Zn-SA Nanoparticles | 322 | Not specified | researchgate.net |

| Salicylic Acid in CS-Zn-SA Nanoparticles | 297 | Characteristic peak of salicylic acid | researchgate.net |

Fluorescence and phosphorescence are forms of photoluminescence that occur upon the absorption of a photon by a molecule, leading to an excited state. libretexts.org The subsequent emission of a photon as the molecule returns to the ground state is termed fluorescence if the electron spin is conserved, and phosphorescence if there is a change in electron spin. libretexts.org

The salicylate ligand itself can exhibit fluorescence. However, the coordination of salicylate to a paramagnetic metal ion like copper(II) can lead to quenching of this fluorescence. This quenching can occur through processes such as energy transfer or electron transfer between the ligand and the metal ion.

Studies on derivatives of fluorene (B118485) containing salicylic acid groups have shown that these compounds can act as fluorescent sensors for Cu(II) ions. nih.gov The interaction with Cu(II) leads to a selective fluorescence quenching. nih.gov This indicates a complexation between the salicylate moiety and the copper ion, which alters the emission properties of the fluorophore. The detection limit for Cu(II) using such a sensor was found to be 1.47 ppb in solution. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Coordination Environment Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the coordination environment of the copper(II) ion in salicylate complexes. By analyzing the vibrational modes of the salicylate ligand, it is possible to deduce the nature of its interaction with the metal center.

The carboxylate group of the salicylate ligand has two characteristic stretching vibrations: the asymmetric stretch (νasym(COO-)) and the symmetric stretch (νsym(COO-)). The positions of these bands in the IR spectrum are sensitive to the coordination mode of the carboxylate group to the metal ion. mdpi.com

Generally, the asymmetric stretching vibration is found in the range of 1510-1650 cm-1, while the symmetric stretching vibration appears between 1280-1400 cm-1. 911metallurgist.com The difference in the wavenumbers of these two bands (Δν = νasym - νsym) is a useful diagnostic tool to distinguish between different coordination modes, such as ionic, unidentate, bidentate, and bridging. 911metallurgist.com

In copper(II) salicylate adducts with neocuproine (B1678164), strong bands assigned to the asymmetric and symmetric stretching vibrations are observed around 1600 cm-1 and below 1400 cm-1, respectively. mdpi.com The separation between these bands provides information about the carboxylate bonding mode. mdpi.com For instance, a larger separation is typically observed for unidentate coordination compared to ionic or bidentate coordination. 911metallurgist.com

Table 2: Carboxylate Stretching Frequencies in Copper(II) Salicylate Complexes

| Complex | νasym(COO-) (cm-1) | νsym(COO-) (cm-1) | Coordination Mode Information | Reference |

|---|---|---|---|---|

| Copper(II) salicylate adducts with neocuproine | ~1600 | <1400 | Δν provides information on bonding mode | mdpi.com |

The hydroxyl group of the salicylate ligand can participate in both intramolecular and intermolecular hydrogen bonding. mdpi.com These interactions influence the position and shape of the O-H stretching vibration (ν(O-H)) in the IR spectrum. In free salicylic acid, a broad band due to the strongly hydrogen-bonded hydroxyl group is observed in the range of 3500–2500 cm-1. farmaceut.org

In the solid state of some copper(II) salicylate complexes, a strong intramolecular hydrogen bond can exist between the hydroxyl group and a carboxylate oxygen atom. mdpi.com The position of the phenolic C-O stretching vibration is also affected by coordination to the copper ion, often shifting to higher wavenumbers. mdpi.com

The presence of water molecules in the coordination sphere of copper(II) salicylate can also be identified by their characteristic O-H stretching vibrations, typically observed in the range of 3550–3050 cm-1. hacettepe.edu.tr

The vibrations associated with the bonds between the copper(II) ion and the donor atoms of the salicylate ligand (Cu-O) occur at lower frequencies, typically in the far-infrared region of the spectrum. These metal-ligand vibrations provide direct evidence of coordination. The assignment of these bands can be complex and often requires comparison with the spectra of the free ligand and related metal complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. Given that copper(II) has a d⁹ electron configuration with one unpaired electron, EPR spectroscopy is exceptionally well-suited for probing the electronic structure, oxidation state, and local coordination environment of copper(II) salicylate complexes. The technique measures the absorption of microwave radiation by an unpaired electron in the presence of an external magnetic field.

Anisotropy of g-Values and Hyperfine Coupling Constants

The interaction of the unpaired electron's spin with the external magnetic field is described by the g-tensor, while its interaction with the magnetic moment of the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) is described by the hyperfine coupling tensor (A). In frozen solutions or solid-state samples of copper(II) salicylate, these interactions are typically anisotropic, meaning their magnitudes depend on the orientation of the complex relative to the external magnetic field. This anisotropy provides detailed information about the geometry and electronic ground state of the copper center.

For copper(II) complexes with axial symmetry (such as tetragonally distorted octahedral or square pyramidal geometries), the g and A tensors are characterized by two principal values: one parallel (g∥, A∥) and one perpendicular (g⊥, A⊥) to the principal symmetry axis of the molecule. ethz.ch

g-Values: The deviation of g-values from the free electron g-value (ge ≈ 2.0023) is caused by spin-orbit coupling. In most copper(II) complexes, including salicylates with an elongated octahedral or square planar geometry, the unpaired electron resides primarily in the d(x²-y²) orbital. This leads to a "normal" axial spectrum where g∥ > g⊥ > 2.0023. researchgate.netresearchgate.net Conversely, in cases of a compressed octahedral or trigonal bipyramidal geometry, the unpaired electron may be in the d(z²) orbital, resulting in an "inverse" spectrum where g⊥ > g∥ ≈ 2.0023. researchgate.netresearchgate.net

Hyperfine Coupling Constants: The copper nucleus (I = 3/2) splits the EPR signal into four lines. The magnitude of this splitting, the hyperfine coupling constant (A), provides insight into the degree of delocalization of the unpaired electron onto the ligands. A larger A∥ value is typically associated with a more ionic character of the copper-ligand bonds and a greater localization of the electron on the copper d(x²-y²) orbital. libretexts.org

Research on bis(salicylato)copper(II) has provided specific EPR parameters that illustrate this anisotropy.

| Parameter | Value | Solvent | Reference |

| g₀ (isotropic) | 2.123 | CHCl₃ | ias.ac.in |

| A₀ (isotropic) | -76.4 G | CHCl₃ | ias.ac.in |

| g∥ | 2.250 | CH₃CN | libretexts.org |

| g⊥ | 2.065 | CH₃CN | libretexts.org |

| A∥ | 160 G | CH₃CN | libretexts.org |

Table 1: Representative EPR Parameters for Copper(II) Salicylate Systems. Note that values can vary depending on the specific complex, solvent, and temperature.

Spin-Spin Interactions and Magnetic Exchange Coupling Pathways

In polynuclear copper(II) salicylate systems, where two or more copper ions are in close proximity, their unpaired electron spins can interact. This phenomenon, known as magnetic exchange coupling, can be either ferromagnetic (aligning the spins parallel) or antiferromagnetic (aligning the spins antiparallel). dalalinstitute.com In copper(II) carboxylate complexes, antiferromagnetic coupling is common and often occurs through a superexchange mechanism. researchgate.netfudan.edu.cn

The superexchange pathway involves the bridging ligands that connect the copper centers. In a dimeric copper(II) salicylate, the carboxylate groups of the salicylate ligands can bridge the two metal ions. The exchange interaction is mediated through the p-orbitals of the oxygen atoms of the carboxylate bridge. researchgate.net The strength of this interaction (-2J) is highly dependent on the geometry of the bridging unit, particularly the Cu-O-C-O-Cu pathway and the distance between the copper centers. mdpi.com

A classic example of this interaction is found in copper(II) acetate monohydrate, a dimeric complex where four acetate ligands bridge two copper(II) ions, resulting in strong antiferromagnetic coupling. researchgate.net Similar interactions are expected in analogous dimeric structures of copper(II) salicylate, leading to a significant decrease in magnetic susceptibility at low temperatures. dalalinstitute.comresearchgate.net

Determination of Copper(II) Oxidation State and Environment

EPR spectroscopy is an ideal tool for confirming the +2 oxidation state of copper in salicylate complexes, as Cu(I) (d¹⁰) and Cu(0) (d¹¹) are diamagnetic and EPR-silent. dtu.dk The presence of a characteristic Cu(II) EPR signal is definitive proof of the paramagnetic Cu(II) center.

Furthermore, the EPR spectral parameters (g and A values) are exquisitely sensitive to the coordination environment of the Cu(II) ion. By analyzing the EPR spectrum, one can deduce critical structural information:

Coordination Geometry: The relationship between g∥ and g⊥ can distinguish between different geometries. For instance, a parameter G = (g∥ - 2.0023) / (g⊥ - 2.0023) is often used. A value of G > 4 suggests an elongated tetragonal geometry with the unpaired electron in the d(x²-y²) orbital, while G < 4 may indicate significant exchange coupling or a misaligned g-tensor. researchgate.netacs.org

Nature of Ligands: The g and A values are influenced by the covalency of the copper-ligand bonds. Coordination to more electronegative atoms like oxygen (from the carboxylate and hydroxyl groups of salicylate) results in different parameters compared to coordination with nitrogen or sulfur donors. nih.gov

Superhyperfine Structure: If the ligands have atoms with a nuclear spin (e.g., ¹⁴N, I=1), further splitting of the EPR lines, known as superhyperfine coupling, can be observed. This provides direct evidence of coordination to those specific atoms. libretexts.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for analyzing copper compounds because it can effectively distinguish between the common oxidation states: Cu(0), Cu(I), and Cu(II). researchgate.net

When analyzing copper salicylate, the XPS spectrum of the Cu 2p region is of primary interest. The binding energy of the core-level electrons is sensitive to the oxidation state of the copper atom.

Cu(0) and Cu(I): Metallic copper (Cu⁰) and copper(I) species have very similar Cu 2p₃/₂ binding energies, typically falling in the range of 932.5 to 933.1 eV. xpsfitting.comsci-hub.st Differentiating between them based solely on the main peak is challenging. However, analysis of the Auger parameter can often resolve this ambiguity. researchgate.net A study on copper(I) salicylate reported a Cu 2p₃/₂ signal at 933.187 eV, consistent with a copper-oxygen interaction. researchgate.net

Cu(II): Copper(II) species are readily identified by two key features. First, the Cu 2p₃/₂ main peak is shifted to a higher binding energy, typically between 933.5 and 935.5 eV. Second, and more definitively, the Cu 2p spectrum for Cu(II) exhibits strong "shake-up" satellite peaks at binding energies 5-10 eV higher than the main peaks. researchgate.netxpsfitting.com These satellites arise from a ligand-to-metal charge transfer that occurs simultaneously with the photoemission process and are a unique fingerprint of the d⁹ configuration of Cu(II).

| Copper Species | Typical Cu 2p₃/₂ Binding Energy (eV) | Key Distinguishing Feature | Reference |

| Cu(0) | 932.6 - 932.8 | No shake-up satellites | xpsfitting.com |

| Cu(I) | 932.5 - 933.2 | No shake-up satellites | researchgate.netresearchgate.net |

| Cu(II) | 933.5 - 935.5 | Strong shake-up satellites | researchgate.netxpsfitting.com |

Table 2: Typical XPS Cu 2p₃/₂ Binding Energies for Different Copper Oxidation States.

Therefore, XPS analysis of a copper salicylate sample can unambiguously determine the oxidation state of copper on the material's surface. The presence of strong shake-up satellites would confirm the Cu(II) state, while their absence would indicate Cu(I) or Cu(0).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diamagnetic Derivatives or Paramagnetic Relaxation Enhancement Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. However, its direct application to paramagnetic species like copper(II) salicylate is challenging. The unpaired electron of the Cu(II) ion creates a strong local magnetic field, leading to very rapid nuclear relaxation and extreme broadening of NMR signals for nearby nuclei, often rendering them unobservable. researchgate.net Despite this, NMR methods can be adapted to provide valuable structural information.

Diamagnetic Derivatives: To obtain high-resolution NMR spectra for the salicylate ligand itself, a common strategy is to prepare a chemically analogous but diamagnetic complex. This is typically achieved by replacing the paramagnetic Cu(II) ion with a diamagnetic d¹⁰ metal ion, such as Zn(II). The resulting zinc(II) salicylate complex is NMR-active and allows for the complete assignment of the proton (¹H) and carbon (¹³C) signals of the salicylate ligand using standard one- and two-dimensional NMR techniques. farmaceut.orgnih.gov This approach provides a crucial reference for understanding the ligand's structure and conformation within a metal complex, free from paramagnetic interference.

Paramagnetic Relaxation Enhancement (PRE) Studies: While paramagnetism hinders standard NMR, it can be exploited in specialized experiments. The influence of the paramagnetic Cu(II) center on the relaxation rates of surrounding nuclei is distance-dependent. This effect is known as Paramagnetic Relaxation Enhancement (PRE). nih.gov

The presence of the Cu(II) ion significantly increases the longitudinal (R₁) and transverse (R₂) relaxation rates of nearby nuclei, with the effect proportional to 1/r⁶, where 'r' is the distance between the nucleus and the copper ion. marquette.edu By measuring the enhancement in the relaxation rate of a specific nucleus (e.g., a proton on the salicylate ligand) in the paramagnetic copper(II) complex compared to its rate in an equivalent diamagnetic complex, one can calculate the distance between that nucleus and the copper ion. nih.govillinois.edu These distance restraints, typically in the range of 10-20 Å, are invaluable for determining the solution-state structure and conformation of the copper(II) salicylate complex. nih.gov This technique is particularly powerful in structural biology for mapping the structure of metalloproteins containing copper centers. marquette.edu

Theoretical and Computational Chemistry Approaches to Copper Ii Salicylate Complexes

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of transition metal complexes like copper(II) salicylate (B1505791) due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations allow for the detailed exploration of the complex's geometric parameters and electronic properties.

A fundamental step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional arrangement. For copper(II) salicylate, DFT calculations are employed to determine the equilibrium structure by minimizing the energy of the system. These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

In a typical mononuclear copper(II) salicylate complex, the copper ion is often found in a distorted square-planar or square-pyramidal coordination environment. researchgate.nettubitak.gov.tr The salicylate ligand can coordinate to the copper(II) ion in a monodentate or bidentate fashion through the carboxylate oxygen atoms and the phenolic oxygen atom. tubitak.gov.trresearchgate.net DFT studies on related copper(II) complexes have successfully predicted these coordination modes and the resulting geometries. grafiati.comresearchgate.net

The optimized geometry of a hypothetical mononuclear bis(salicylato)copper(II) complex, [Cu(C₇H₅O₃)₂], would likely show the two salicylate ligands chelating the central copper ion. The calculated bond lengths and angles provide a quantitative description of the coordination sphere.

Table 1: Representative Optimized Geometrical Parameters for a Theoretical Copper(II) Salicylate Complex This table presents hypothetical yet representative data based on typical values found in DFT studies of similar copper(II) complexes. Actual experimental or more specific computational values may vary.

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | Cu-O (carboxylate) | ~1.95 | Bond Angle | O-Cu-O (chelate) | ~90 |

| Bond Length | Cu-O (phenolic) | ~1.92 | Bond Angle | O-Cu-N (axial)* | ~90 |

| Bond Length | C-O (carboxylate) | ~1.26 | Bond Angle | O-Cu-O (trans) | ~180 |

| Bond Length | C-O (phenolic) | ~1.35 | |||

| In cases of additional axial ligands. |

Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. nih.gov The calculated vibrational modes can be compared with experimental spectroscopic data to validate the theoretical model. researchgate.net For instance, the characteristic stretching frequencies of the carboxylate group (asymmetric and symmetric) and the C-O phenolic bond in copper(II) salicylate can be accurately assigned through DFT calculations. tubitak.gov.tr The difference between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group can indicate its coordination mode (monodentate, bidentate chelating, or bridging). tubitak.gov.tr

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in a Theoretical Copper(II) Salicylate Complex This table presents hypothetical yet representative data based on typical values found in DFT studies of similar copper(II) complexes.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric Stretch | Carboxylate (COO⁻) | ~1580 - 1620 |

| Symmetric Stretch | Carboxylate (COO⁻) | ~1380 - 1420 |

| C-O Stretch | Phenolic | ~1330 - 1360 |

| Cu-O Stretch | ~400 - 600 |

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. niscpr.res.inacs.org

In copper(II) salicylate complexes, the HOMO is often localized on the salicylate ligand, particularly the π-orbitals of the aromatic ring and the oxygen atoms, while the LUMO is typically centered on the copper(II) ion, corresponding to the d-orbitals. niscpr.res.infrontiersin.org This distribution suggests that electronic transitions are likely to be of the ligand-to-metal charge transfer (LMCT) type. DFT calculations provide the energies of these orbitals and their spatial distribution. A smaller HOMO-LUMO gap generally implies higher reactivity. acs.org

Table 3: Predicted Frontier Molecular Orbital Energies for a Theoretical Copper(II) Salicylate Complex This table presents hypothetical yet representative data based on typical values found in DFT studies of similar copper(II) complexes.

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -2.7 |

| HOMO-LUMO Gap (ΔE) | ~ 3.8 |

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. grafiati.com It provides a description of the bonding in terms of localized orbitals that align with the familiar Lewis structures of chemical bonds and lone pairs.

For copper(II) salicylate, NBO analysis can quantify the natural atomic charges on the copper ion and the coordinating oxygen atoms, revealing the extent of charge transfer from the salicylate ligands to the metal center. researchgate.netniscpr.res.in This analysis typically shows a significant positive charge on the copper atom, though less than the formal +2 charge, indicating covalent character in the Cu-O bonds. rsc.org The NBO method also describes the hybridization of the atomic orbitals involved in bonding and identifies key donor-acceptor interactions, such as the donation of electron density from the lone pairs of the oxygen atoms to the vacant orbitals of the copper ion. rsc.org

Table 4: Representative Natural Atomic Charges from NBO Analysis for a Theoretical Copper(II) Salicylate Complex This table presents hypothetical yet representative data based on typical values found in DFT studies of similar copper(II) complexes.

| Atom | Natural Charge (e) |

| Cu | +1.1 to +1.5 |

| O (carboxylate) | -0.7 to -0.9 |

| O (phenolic) | -0.6 to -0.8 |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules, including electronic absorption spectra (UV-Vis). nih.govniscpr.res.in By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govtandfonline.com

For copper(II) salicylate, TD-DFT calculations can help to interpret the experimental UV-Vis spectrum. The d⁹ electronic configuration of Cu(II) gives rise to d-d transitions, which are typically weak and appear in the visible region of the spectrum. researchgate.net More intense bands in the UV region are usually assigned to ligand-to-metal charge transfer (LMCT) transitions, which are well-described by TD-DFT. nih.gov The calculations can confirm the nature of these transitions by identifying the specific molecular orbitals involved. tandfonline.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities as a function of time. This method is particularly useful for studying the behavior of molecules in solution and their interactions with the surrounding environment.

For copper(II) salicylate, MD simulations could be used to study its solvation in different solvents, the stability of the coordination sphere, and the conformational flexibility of the complex. nih.gov For instance, simulations could reveal how water molecules interact with the complex, whether they can penetrate the coordination sphere, and how the salicylate ligands move and vibrate at a given temperature. mdpi.com Such simulations are also valuable for understanding how the complex might interact with larger biological molecules, although that falls outside the scope of this article. mdpi.comrsc.org

Quantum Chemical Studies of Reaction Mechanisms (Non-Biological)

Quantum chemical methods, particularly DFT, can be employed to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and reaction products, as well as to calculate activation energies.

In a non-biological context, quantum chemical studies could elucidate the thermal decomposition pathways of copper(II) salicylate. For example, calculations could explore the step-by-step mechanism of decarboxylation or the cleavage of other bonds within the complex. acs.org These studies can provide a detailed understanding of the factors that control the reactivity and stability of the compound under different conditions. While specific studies on the non-biological reaction mechanisms of copper(II) salicylate are not abundant, the methodologies are well-established for other coordination compounds. mdpi.com

Force Field Development for Classical Simulations of Large Systems

The application of classical molecular dynamics (MD) simulations to large systems containing metallo-organic compounds like copper(II) salicylate hinges on the availability of accurate and robust force fields. ethz.ch A classical force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles, thereby governing their interactions and dynamics. ethz.ch The development of such force fields for metal complexes presents unique challenges compared to standard organic molecules due to the intricate nature of metal-ligand interactions. nih.govnih.gov

A primary challenge lies in accurately representing the coordination geometry around the copper(II) ion. Copper(II) is known for its flexible coordination sphere and the Jahn-Teller effect, which can lead to distorted geometries that are difficult to capture with simple harmonic functions used in classical force fields. nih.govacs.org Furthermore, the charge distribution in metal complexes is often complex and cannot be adequately described by fixed partial charges, which is a common approximation in many force fields. nih.gov The interaction between the metal ion and its ligands involves a combination of electrostatic, covalent, and polarization effects that must be carefully parameterized. nih.gov

The process of developing a force field for a novel compound like copper(II) salicylate typically involves a multi-step approach that combines quantum mechanical (QM) calculations and, where available, experimental data. ethz.chnih.gov

General Workflow for Force Field Parameterization:

Generation of Reference Data: High-level QM calculations, such as density functional theory (DFT), are employed to obtain detailed information about the geometry, vibrational frequencies, and charge distribution of the copper(II) salicylate complex. nih.govacs.org Experimental data from techniques like X-ray crystallography can also be used to validate the computed geometries. nih.gov

Parameterization of Bonded Terms: The bonded parameters, which include bond stretching, angle bending, and dihedral torsions, are derived by fitting to the QM potential energy surface. For instance, the force constants for the Cu-O bonds and the O-Cu-O angles would be determined in this step. acs.org

Determination of Non-Bonded Parameters: Non-bonded interactions are typically described by a combination of a Lennard-Jones potential for van der Waals forces and a Coulomb term for electrostatic interactions. The partial atomic charges are a critical component and can be derived from the QM electrostatic potential using methods like Restrained Electrostatic Potential (RESP) fitting. acs.org The Lennard-Jones parameters for the copper ion are often adjusted to reproduce experimental properties like hydration free energy or structural properties in solution. nih.gov

Several strategies and tools have been developed to facilitate the parameterization of metal complexes. Some approaches utilize "dummy atoms" to represent the complex electronic structure and coordination preferences of the metal ion, which can be particularly useful for capturing effects like the Jahn-Teller distortion in copper(II) complexes. nih.govacs.org Additionally, the development of polarizable force fields, which can explicitly account for the induction effects, offers a more physically realistic representation of metal-ligand interactions compared to fixed-charge models. nih.gov Automated tools and genetic algorithms have also been employed to streamline the process of fitting force field parameters to QM and experimental data. nih.gov

The table below illustrates the typical functional forms used in a classical force field to describe the potential energy of a system. The parameters within these functions are the values that need to be determined for copper(II) salicylate.

Table 1: Typical Potential Energy Functions in a Classical Force Field

| Interaction Type | Functional Form | Description |

|---|---|---|

| Bond Stretching | $$E_{\text{bond}} = \sum_{\text{bonds}} k_b (r - r_0)^2$$ | Represents the energy required to stretch or compress a bond from its equilibrium length $$r_0$$. |

| Angle Bending | $$E_{\text{angle}} = \sum_{\text{angles}} k_\theta (\theta - \theta_0)^2$$ | Describes the energy associated with deforming a bond angle from its equilibrium value $$\theta_0$$. |

| Dihedral Torsion | $$E_{\text{dihedral}} = \sum_{\text{dihedrals}} \frac{V_n}{2} [1 + \cos(n\phi - \gamma)]$$ | Models the energetic barrier to rotation around a chemical bond. |

To obtain the necessary parameters for a copper(II) salicylate force field, a series of quantum mechanical calculations would be required. The following table outlines the types of calculations and the parameters they would help to determine.

Table 2: Quantum Mechanical Calculations for Force Field Parameterization

| QM Calculation | Purpose | Derived Parameters |

|---|---|---|

| Geometry Optimization | To find the lowest energy structure of the complex. | Equilibrium bond lengths ($$r_0$$) and angles ($$\theta_0$$). |

| Frequency Calculation | To determine the vibrational modes of the molecule. | Force constants for bond stretching ($$k_b$$) and angle bending ($$k_\theta$$). |

| Potential Energy Scans | To map the energy landscape as a function of dihedral angles. | Torsional parameters ($$V_n$$, n, $$\gamma$$). |

| Electrostatic Potential Calculation | To determine the charge distribution around the molecule. | Partial atomic charges ($$q_i$$). |

Electrochemical Properties and Redox Behavior of Copper Ii Salicylate Complexes

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of copper complexes. derpharmachemica.com For many copper(II) complexes, CV studies reveal a quasi-reversible, diffusion-controlled one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. aascit.orgmendeley.com The shape and position of the voltammetric waves provide insight into the stability of the different oxidation states and the kinetics of electron transfer.

In a typical cyclic voltammogram for a Cu(II) complex, the forward scan towards negative potentials shows a cathodic peak corresponding to the reduction of Cu(II) to Cu(I). The reverse scan shows an anodic peak corresponding to the oxidation of the newly formed Cu(I) back to Cu(II). The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc) are key indicators of the electrochemical reversibility of the system. For many copper complexes, these parameters suggest a quasi-reversible process. derpharmachemica.com

The relationship between the peak current and the scan rate is often analyzed to determine if the process is diffusion-controlled. A linear relationship between the peak current and the square root of the scan rate indicates that the rate of the reaction is controlled by the diffusion of the electroactive species to the electrode surface. derpharmachemica.com

The standard redox potential (E°) of the Cu(II)/Cu(I) couple is a critical thermodynamic parameter that is highly sensitive to the nature of the coordinating ligands. The salicylate (B1505791) ligand, by coordinating to the copper center, influences its electronic structure and, consequently, its redox potential. Research indicates that salicylate has been found to affect hydroxyl radical (*OH) production by lowering the redox potential of the Cu(II)/Cu(I) couple. nih.gov

| Factor | Influence on Redox Potential (E°) | Mechanism |

|---|---|---|

| Ligand Donor Atoms | Harder bases (e.g., Oxygen) stabilize Cu(II), making E° more negative. Softer bases (e.g., Sulfur, Phosphorus) stabilize Cu(I), making E° less negative. | Based on Hard and Soft Acid and Base (HSAB) theory; Cu(II) is a harder acid than Cu(I). stackexchange.com |